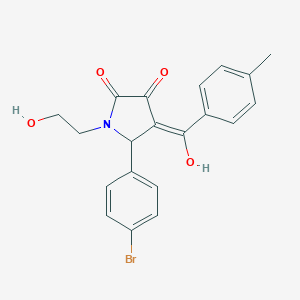

![molecular formula C19H19NO4 B367245 1'-(2-Phenoxyethyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 853751-53-8](/img/structure/B367245.png)

1'-(2-Phenoxyethyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-(2-Phenoxyethyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one” is a complex organic molecule. It seems to contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

Indole and its derivatives can be synthesized in water using various methodologies. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .

Chemical Reactions Analysis

The chemical reactions involving indole and its derivatives are diverse. They can be synthesized in water and have been used in a wide variety of reactions, including C–C coupling reactions .

Physical and Chemical Properties Analysis

Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to change into different substances .

科学的研究の応用

Mechanistic Insights into β-O-4 Bond Cleavage

The study by Yokoyama (2015) explores the acidolysis mechanism of lignin model compounds in aqueous dioxane solutions, providing insights into the reactivity of compounds with structural elements similar to 1'-(2-Phenoxyethyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one. This research highlights the significant role of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism in the degradation of such compounds, which could be crucial for understanding the chemical behavior of complex lignin-derived materials in various scientific applications (Yokoyama, 2015).

Indole Synthesis and Classification

Taber and Tirunahari (2011) review the diverse methods for indole synthesis, offering a classification framework that could be relevant for synthesizing compounds with indole structures, including this compound. Their work provides a comprehensive overview of the strategies for constructing indole nuclei, which is foundational for researchers involved in synthesizing novel indole derivatives for pharmaceutical or material science applications (Taber & Tirunahari, 2011).

Spirocyclic Derivatives as Antioxidants

The review by Acosta-Quiroga et al. (2021) on the antioxidant activities of spiro compounds underscores the significance of structural features similar to this compound. They discuss how the presence of oxygen atoms and phenolic groups contributes to the antioxidant properties of spirocyclic derivatives, which could be pertinent for the development of new antioxidants in food preservation, pharmaceuticals, and material science (Acosta-Quiroga et al., 2021).

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to interact with various biological receptors and enzymes, exhibiting anticancer, antibacterial, antiviral, and protein tyrosine phosphatase inhibitory activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function, leading to downstream effects.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, depending on their specific targets . These can include pathways related to cell growth and proliferation, immune response, and signal transduction, among others.

Result of Action

Based on the known activities of indole derivatives, the effects could potentially include changes in cell growth and proliferation, immune response, and signal transduction .

特性

IUPAC Name |

1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18-19(23-12-6-13-24-19)16-9-4-5-10-17(16)20(18)11-14-22-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQKKWPXXXNENJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)

![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)

![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)

![methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B367189.png)

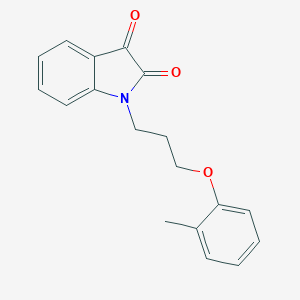

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

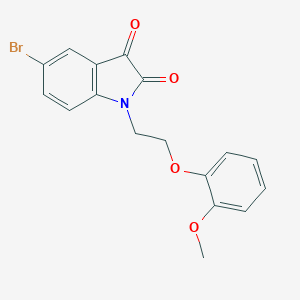

![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)

![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)